Ethyl 2-(3-aminopropanamido)acetate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of Ethyl 2-(3-aminopropanamido)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl glycinate hydrochloride with 3-aminopropanoic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to promote the formation of the desired product . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 2-(3-aminopropanamido)acetate hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-(3-aminopropanamido)acetate hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-aminopropanamido)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects . The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 2-(3-aminopropanamido)acetate hydrochloride can be compared with similar compounds such as:
Ethyl 2-(3-aminopropanamido)acetate: Lacks the hydrochloride component, which may affect its solubility and reactivity.
Ethyl 2-(3-aminopropanamido)propanoate: Has a different ester group, leading to variations in its chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(3-aminopropanoylamino)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-2-12-7(11)5-9-6(10)3-4-8;/h2-5,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWIXNDCYFQUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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